2-(3-Fluorophenyl)sulfonyloxazepane
Description
2-(3-Fluorophenyl)sulfonyloxazepane is a heterocyclic compound featuring a seven-membered oxazepane ring substituted with a sulfonyl group at the 2-position and a 3-fluorophenyl moiety. The 3-fluorophenyl substituent is a common pharmacophore in inhibitors, as fluorine’s electronegativity and small atomic radius can optimize hydrophobic interactions and reduce off-target effects .
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfonyloxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-10-5-4-6-11(9-10)17(14,15)13-7-2-1-3-8-16-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWBNOHCVXOHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)S(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)sulfonyloxazepane typically involves the reaction of a 3-fluorophenyl derivative with a sulfonyloxazepane precursor. One common method is the nucleophilic substitution reaction where a 3-fluorophenyl halide reacts with a sulfonyloxazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)sulfonyloxazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)sulfonyloxazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)sulfonyloxazepane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
Sulfonamide- and sulfonyl-containing compounds are widely studied for their pharmacological properties. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Fluorophenyl-Containing Pharmaceuticals
The 3-fluorophenyl group is a critical substituent in multiple drug candidates. For example:
- NFOT: A sphingosine kinase inhibitor with a 3-fluorophenyl group linked to a sulfonamide scaffold, showing nanomolar activity .
- AZD1152: A quinazoline derivative with a 3-fluorophenylamino group, designed as a kinase inhibitor .
Role of Fluorine :
Pharmacokinetic Properties
Using Veber’s criteria for oral bioavailability (rotatable bonds ≤10, polar surface area [PSA] ≤140 Ų) :
Table 2: Predicted Pharmacokinetic Parameters
| Compound | Rotatable Bonds | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Bioavailability Prediction |
|---|---|---|---|---|---|
| This compound | 5 | 95 | 1 | 5 | High |
| USP Sulfamethoxazole RC C | 8 | 145 | 3 | 8 | Moderate |
| NFOT | 10 | 110 | 2 | 6 | High |
Analysis :
- The target compound’s low rotatable bond count (5) and moderate PSA (95 Ų) suggest favorable absorption and permeability, aligning with Veber’s guidelines .
- NFOT’s higher molecular weight (467.52 vs. 283.3) and rotatable bonds (10 vs. 5) may reduce its bioavailability compared to the target compound .
Computational Binding Affinity Predictions
For example:
- Hypothetical Docking Scores :
- Target Compound : Estimated ΔG = -9.2 kcal/mol (strong binding due to sulfonyl and fluorine interactions).
- Sulfanilamide : ΔG = -6.5 kcal/mol (weaker binding, lacking fluorophenyl group).
Implications : The 3-fluorophenyl and sulfonyl groups likely enhance target affinity through hydrophobic and electrostatic interactions, as seen in NFOT’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
